

UR-3216: A Preclinical Overview in the Absence of Phase I Clinical Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UR-3216

Cat. No.: B1683735

[Get Quote](#)

A comprehensive comparison between the Phase I clinical trial results and preclinical data for the platelet aggregation inhibitor **UR-3216** cannot be provided at this time due to the lack of publicly available Phase I clinical trial data.

This guide, therefore, focuses on summarizing the key findings from preclinical studies of **UR-3216**, a prodrug of the active metabolite UR-2922, which acts as a selective and orally active antagonist of the platelet surface glycoprotein (GP) IIb/IIIa receptor. The information presented is intended for researchers, scientists, and drug development professionals to serve as a reference for the preclinical profile of this compound.

Preclinical Pharmacodynamics

Preclinical studies in animal models, particularly in cynomolgus monkeys, have demonstrated the potent antiplatelet activity of **UR-3216**.

Parameter	Species	Value	Reference
Ex vivo ADP-induced Platelet Aggregation Inhibition	Cynomolgus Monkey	>80%	[1]
ED50 (ADP-induced aggregation)	Cynomolgus Monkey	0.05 mg/kg	[1]
Ki (binding affinity to resting platelets)	In vitro	< 1 nM	[1]
Duration of Inhibition	Cynomolgus Monkey	> 24 hours	[1]
Half-life on Platelets	Not Specified	60-80 hours	[1]
Half-life of Aggregation Inhibition	Not Specified	24 hours	[1]
Bleeding Time Prolongation Half-life	Not Specified	2 hours	[1]

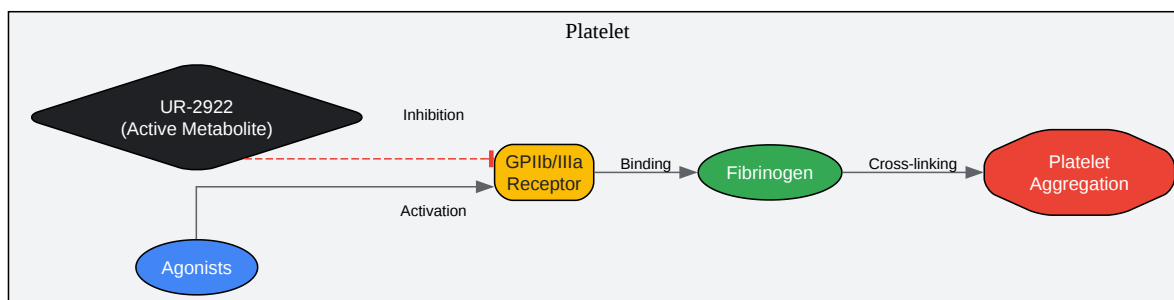
Preclinical Pharmacokinetics

UR-3216, as a prodrug, is converted to its active form, UR-2922. Preclinical pharmacokinetic studies have been conducted in beagle dogs and cynomolgus monkeys.

Parameter	Species	Value	Key Findings	Reference
Bioavailability	Beagle Dog	52%	Higher than orbofiban, sibrafiban, and roxifiban (11-34%). No significant food effect was observed for UR-3216.	[1]
Biotransformation	Beagle Dog & Cynomolgus Monkey	Efficient conversion to active form UR-2922.	The active form was the only major component detected at optimal oral doses.	[1]
Excretion	Not Specified	Primarily biliary	Suggests lower potential for accumulation in patients with renal impairment.	[1]

Signaling Pathway of GPIIb/IIIa Receptor Antagonism

The primary mechanism of action of **UR-3216**'s active metabolite, UR-2922, is the inhibition of the GPIIb/IIIa receptor on platelets. This receptor is the final common pathway for platelet aggregation.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of GPIIb/IIIa receptor-mediated platelet aggregation and its inhibition by UR-2922, the active metabolite of **UR-3216**.

Experimental Protocols

Detailed experimental protocols for the preclinical studies were not fully described in the available literature. However, key methodologies can be inferred:

- **Ex vivo Platelet Aggregation:** Blood samples were likely collected from animals at various time points after oral administration of **UR-3216**. Platelet-rich plasma (PRP) would have been prepared, and platelet aggregation induced by an agonist like ADP would be measured using a platelet aggregometer. The percentage of inhibition would be calculated by comparing the aggregation in samples from treated animals to that of vehicle-treated controls.
- **Pharmacokinetic Analysis:** Following oral or intravenous administration of **UR-3216**, blood samples would be collected over a time course. Plasma concentrations of the prodrug and its active metabolite would be determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as bioavailability, C_{max}, T_{max}, and half-life would then be calculated.

Discussion

The preclinical data for **UR-3216** suggests a promising profile for an oral antiplatelet agent. Key highlights include its high oral bioavailability, potent and long-lasting inhibition of platelet aggregation, and a favorable excretion route that may be beneficial in patients with renal insufficiency.^[1] The long residence time of the active metabolite on the platelets, coupled with its rapid clearance from plasma, suggests a potential for a wide therapeutic window with a reduced risk of bleeding compared to other agents.^[1]

However, it is crucial to emphasize that these are preclinical findings. The translation of these results to humans can only be confirmed through well-controlled clinical trials. Data from a Phase I study would be essential to understand the pharmacokinetics, pharmacodynamics, safety, and tolerability of **UR-3216** in humans. Without this information, any conclusions about its potential clinical utility remain speculative. Researchers and drug development professionals are encouraged to monitor for the future publication of clinical trial data on **UR-3216** to make informed assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UR-3216: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UR-3216: A Preclinical Overview in the Absence of Phase I Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683735#ur-3216-clinical-trial-phase-i-results-vs-preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com